Benzo[c]phenanthren-6-ol

DNA Adductomics Carcinogenesis Mechanisms Chemical Carcinogen Profiling

This monohydroxylated fjord-region PAH is an essential phenolic intermediate for synthesizing stereochemically defined BcPDE metabolites. Unlike bay-region alternatives, BcPDE derived from this phenol shows 5.1-fold greater mammary tumorigenicity in vivo and distinct dA-DNA adduct profiles refractory to human DNA repair mechanisms. Choose this compound to ensure experimental reproducibility in carcinogenesis, DNA repair, and helicase inhibition research where stereochemical identity is critical.

Molecular Formula C18H12O
Molecular Weight 244.3 g/mol
CAS No. 22717-97-1
Cat. No. B15480475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[c]phenanthren-6-ol
CAS22717-97-1
Molecular FormulaC18H12O
Molecular Weight244.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C=C3O
InChIInChI=1S/C18H12O/c19-17-11-13-6-2-4-8-15(13)18-14-7-3-1-5-12(14)9-10-16(17)18/h1-11,19H
InChIKeyRLEHRLAUARITMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo[c]phenanthren-6-ol (CAS 22717-97-1): Fjord-Region PAH Phenol for Carcinogenesis and DNA Adduct Research


Benzo[c]phenanthren-6-ol (CAS 22717-97-1) is a monohydroxylated derivative of the fjord-region polycyclic aromatic hydrocarbon (PAH) benzo[c]phenanthrene. It serves as a critical analytical reference standard and a key synthetic intermediate for preparing the fjord-region diol epoxide metabolites of benzo[c]phenanthrene [1], which exhibit substantially higher tumorigenic potency than bay-region counterparts from benzo[a]pyrene in comparative carcinogenicity studies [2]. Its primary research applications center on investigating stereochemistry-dependent DNA adduct formation, nucleotide excision repair resistance mechanisms, and fjord-region PAH-mediated carcinogenesis pathways [3].

Benzo[c]phenanthren-6-ol (CAS 22717-97-1) — Why Structurally Similar PAH Phenols Cannot Be Interchanged


Substituting benzo[c]phenanthren-6-ol with other PAH phenols such as benzo[a]pyrene-7-ol or 7,12-dimethylbenz[a]anthracene phenols yields fundamentally different metabolic and genotoxic profiles. The fjord-region architecture of benzo[c]phenanthrene-derived compounds confers sterically hindered diol epoxide geometry that drives a distinct DNA-binding preference: BcPh diol epoxides react extensively with deoxyadenosine residues, whereas BaP diol epoxides primarily target deoxyguanosine [1]. This differential adduct spectrum directly translates into divergent tumorigenic outcomes — BcPh fjord-region diol epoxide induces 5.1-fold more mammary tumors than BaP bay-region diol epoxide at equimolar doses (12.2 μmol) in CD rats [2]. Furthermore, BcPh-N6-dA adducts are refractory to human nucleotide excision repair, while stereochemically identical BaP-N6-dA lesions are efficiently removed, establishing repair evasion as a fjord-region-specific carcinogenic driver [3]. Using generic alternatives without confirming stereochemical identity compromises experimental reproducibility and invalidates cross-study comparisons.

Benzo[c]phenanthren-6-ol (CAS 22717-97-1) Quantitative Differentiation Evidence: Head-to-Head Comparator Data


DNA Binding Site Preference: Adenine vs. Guanine Target Differentiation of BcPh vs. BaP Diol Epoxides

Benzo[c]phenanthrene diol epoxide metabolites exhibit a marked preference for covalent binding to deoxyadenosine (dA) residues in DNA, in stark contrast to benzo[a]pyrene diol epoxides which primarily target deoxyguanosine (dG). This shift in nucleobase selectivity has been established as a critical determinant of tumor-initiating activity [1]. The target compound, as a precursor to these diol epoxides, enables access to this unique adenine-targeting profile.

DNA Adductomics Carcinogenesis Mechanisms Chemical Carcinogen Profiling

In Vivo Mammary Carcinogenicity: Fjord-Region BcPh Diol Epoxide vs. Bay-Region BaP Diol Epoxide

In a direct comparative study injecting equimolar doses (12.2 μmol) into the mammary fat pads of female CD rats, the fjord-region diol epoxide derived from benzo[c]phenanthrene (BcPDE) exhibited dramatically higher carcinogenic potency than the bay-region diol epoxide from benzo[a]pyrene (BPDE) [1].

Mammary Carcinogenesis In Vivo Toxicology PAH Risk Assessment

Nucleotide Excision Repair Evasion: Fjord-Region BcPh Adducts vs. Bay-Region BaP Adducts

A key molecular basis for the enhanced tumorigenicity of fjord-region PAHs lies in their adducts' resistance to nucleotide excision repair (NER). In cell-free assays using human cell extracts, all tested bay-region BaP-N6-dA adducts were removed by the human NER system, whereas all fjord-region BcPh-N6-dA adducts in identical sequence contexts were refractory to repair [1].

DNA Repair Nucleotide Excision Repair Mutagenesis Adduct Persistence

Synthetic Utility: Short, High-Yielding Route to Fjord-Region Diol Epoxide Precursors

Benzo[c]phenanthren-6-ol and its regioisomeric hydroxyl derivatives serve as key intermediates for the preparative-scale synthesis of fjord-region diol epoxide metabolites. A concise, regiospecific synthetic method enables access to 3-hydroxybenzo[c]phenanthrene and related phenols, facilitating the large-scale preparation of the highly carcinogenic fjord-region diol epoxides for biological studies [1].

Organic Synthesis PAH Metabolite Synthesis Preparative-Scale Chemistry

Enzymatic Processing Specificity: Strand- and Stereoisomer-Dependent Helicase Inhibition

DNA adducts derived from benzo[c]phenanthrene diol epoxides inhibit human Werner syndrome (WRN) helicase activity in a strand-specific and stereospecific manner. Cis-opened BcPh DE adducts were significantly more effective inhibitors than trans-opened isomers when positioned in the strand along which WRN translocates [1]. This stereochemistry-dependent inhibition represents a unique mechanistic feature of fjord-region PAH adducts.

DNA Helicase Werner Syndrome DNA Damage Response Stereochemistry

Relative Tumorigenic Potency: Fjord-Region vs. Bay-Region PAH Class-Level Comparison

Across multiple rodent studies, fjord-region diol epoxide metabolites of polycyclic aromatic hydrocarbons consistently display stronger tumorigenic activities than comparable bay-region diol epoxides [1]. This class-level observation provides the overarching framework for why benzo[c]phenanthrene derivatives merit prioritized investigation over their bay-region counterparts.

Comparative Carcinogenesis PAH Risk Assessment Structure-Activity Relationships

Benzo[c]phenanthren-6-ol (CAS 22717-97-1) — Validated Research and Industrial Application Scenarios


Synthesis of Stereochemically Defined Fjord-Region Diol Epoxide Metabolites for Carcinogenicity Studies

Benzo[c]phenanthren-6-ol serves as a key phenolic intermediate for the preparative-scale synthesis of anti-3,4-dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenzo[c]phenanthrene (BcPDE) and related fjord-region diol epoxides. As demonstrated by Kumar (1997), short, high-yielding regiospecific synthetic routes to these hydroxyl intermediates enable the production of stereochemically defined diol epoxide metabolites at scales sufficient for in vivo carcinogenicity testing [1]. This application is essential for laboratories conducting comparative PAH carcinogenesis studies, where BcPDE has been shown to induce significantly more mammary fibroadenoma and adenocarcinoma than bay-region diol epoxides at equimolar doses [2].

Generation of Adenine-Targeting DNA Adduct Standards for Adductomics and Repair Assays

The diol epoxide metabolites derived from benzo[c]phenanthrene exhibit a remarkable preference for covalent binding to deoxyadenosine residues in DNA, in contrast to the predominant deoxyguanosine targeting of benzo[a]pyrene diol epoxides [3]. This distinct nucleobase selectivity makes benzo[c]phenanthren-6-ol-derived adducts invaluable as standards for developing and validating adenine-specific PAH-DNA adduct detection methods, including 32P-postlabeling and LC-MS/MS assays. Furthermore, fjord-region BcPh-N6-dA adducts are refractory to human nucleotide excision repair, whereas stereochemically identical BaP-N6-dA lesions are efficiently removed [4], making the compound essential for differential DNA repair studies.

Strand-Specific Helicase Inhibition Studies Using Stereochemically Defined Adducted Substrates

BcPh diol epoxide DNA adducts inhibit human Werner syndrome helicase activity in a strand-specific and stereospecific manner, with cis-opened adducts serving as significantly more effective inhibitors than trans-opened isomers in the translocating strand [5]. Research programs investigating the effects of bulky DNA lesions on RecQ family helicases (WRN, BLM) and other DNA-processing enzymes require stereochemically defined BcPh-derived adduct substrates, which ultimately trace back to the stereochemical purity of the starting phenol intermediate. This application is particularly relevant for studies of genomic instability syndromes and environmental carcinogen-induced DNA damage responses.

Positive Control in Mammary Carcinogenesis Chemoprevention and Intervention Studies

The fjord-region diol epoxide of benzo[c]phenanthrene (BcPDE) has been established as a potent mammary tumorigen in female CD rats following direct injection into mammary fat pads at 12.2 μmol total dose [2]. This validated carcinogenicity profile makes BcPDE, synthesized from the target phenol, an effective positive control for mammary carcinogenesis studies evaluating chemopreventive agents or dietary interventions. The rapid tumor induction and robust fibroadenoma/adenocarcinoma yield provide sufficient statistical power for detecting modest protective effects that might be missed with weaker bay-region carcinogens. The class-level superiority of fjord-region over bay-region diol epoxides in rodent tumorigenicity studies [4] supports the selection of BcPh-derived carcinogens for maximum assay sensitivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzo[c]phenanthren-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.